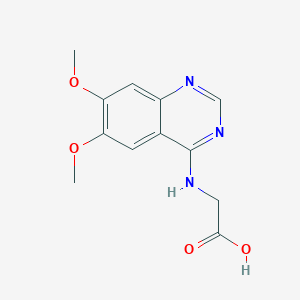

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid

Beschreibung

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core and an amino acetic acid side chain. Quinazoline derivatives are well-documented in medicinal chemistry for their role as kinase inhibitors, particularly targeting receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The 6,7-dimethoxy groups are critical for enhancing binding affinity to kinase domains, while the amino acetic acid substituent may improve solubility and hydrogen-bonding interactions with target proteins.

Eigenschaften

CAS-Nummer |

886500-05-6 |

|---|---|

Molekularformel |

C12H13N3O4 |

Molekulargewicht |

263.25 g/mol |

IUPAC-Name |

2-[(6,7-dimethoxyquinazolin-4-yl)amino]acetic acid |

InChI |

InChI=1S/C12H13N3O4/c1-18-9-3-7-8(4-10(9)19-2)14-6-15-12(7)13-5-11(16)17/h3-4,6H,5H2,1-2H3,(H,16,17)(H,13,14,15) |

InChI-Schlüssel |

DPSDVOWWEDAMQB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC(=O)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solvent-Antisolvent Crystallization

-

Dissolution Solvents : Methanol, ethanol, or acetone (20–380 mL/g compound).

-

Antisolvents : Water, n-heptane, or ethyl acetate (volume ratio 0.5:1 to 2.5:1).

-

Process :

-

Dissolve the crude product in a minimal volume of heated methanol.

-

Add n-heptane dropwise until cloudiness appears.

-

Cool slowly to room temperature to induce crystallization.

-

This method yields crystals with consistent polymorphic form, as demonstrated for related quinazoline derivatives.

Analytical Characterization

While spectral data for the target compound are absent in the search results, analogous compounds are characterized using:

-

X-ray Diffraction (XRD) : Confirms crystal structure and polymorphic form.

-

Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability.

-

¹H NMR : Verifies substitution patterns and purity (expected singlet for OCH₃ at δ 3.90–4.10 ppm).

Challenges and Optimization Opportunities

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-((6,7-Dimethoxychinazolin-4-yl)amino)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem wässrigen Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation Chinazolin-N-Oxide ergeben, während Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity: The compound has been studied for its ability to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and RET kinase. These receptors are critical in tumor angiogenesis and proliferation. Inhibiting these pathways can lead to reduced tumor growth and metastasis .

- Enzyme Inhibition: Research indicates that 2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid may act as an inhibitor for various enzymes, which is significant for developing targeted therapies in cancer treatment .

2. Biological Studies

- Receptor Binding Studies: The compound is utilized in studies focusing on its binding affinities with various kinases. Techniques such as molecular docking simulations are employed to evaluate its inhibitory potential against specific targets like RET and VEGFR .

- Mechanistic Insights: Investigations into the mechanism of action reveal that the compound may modulate biochemical pathways by interacting with specific molecular targets, acting as a competitive inhibitor for certain enzymes .

3. Synthesis of Derivatives

- The compound serves as an intermediate in synthesizing various quinazoline-based derivatives, which may exhibit enhanced pharmacological properties .

Case Studies

Case Study 1: Inhibition of VEGFR

A study highlighted the synthesis of novel quinazoline derivatives, including this compound, which demonstrated potent inhibitory activity against VEGFR-1 and VEGFR-2. The results indicated significant antiproliferative effects on endothelial cells, making it a candidate for treating angiogenesis-dependent diseases such as cancer .

Case Study 2: RET Kinase Inhibition

Research focused on the role of this compound in inhibiting RET kinase has shown promising results in vitro. The findings suggest that derivatives of this compound could be developed into effective therapies for conditions associated with RET dysregulation, including certain thyroid cancers .

Wirkmechanismus

Der Wirkungsmechanismus von 2-((6,7-Dimethoxychinazolin-4-yl)amino)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so verschiedene biochemische Prozesse modulieren. Beispielsweise sind Chinazolin-Derivate dafür bekannt, Tyrosinkinasen zu hemmen, die eine entscheidende Rolle bei der Zellsignalgebung und der Krebsentwicklung spielen .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Piperazine substituents enhance metabolic stability and solubility due to their basic nitrogen atoms, making them favorable for pharmacokinetic optimization .

- Amino acetic acid groups (as in the target compound) may improve water solubility and enable hydrogen bonding with kinase active sites, analogous to EGFR-targeting compounds like 8b (IC₅₀ = 14.8 nM) .

- Oxy-phenyl and pyrazole groups (e.g., compound) introduce steric bulk and modulate binding to hydrophobic pockets in VEGFR .

Biologische Aktivität

2-((6,7-Dimethoxyquinazolin-4-yl)amino)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The compound features a quinazoline moiety, which is known for its diverse pharmacological properties, including anticancer activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazoline core substituted with dimethoxy groups at positions 6 and 7, along with an amino group linked to an acetic acid moiety. Its molecular formula is CHNO, and it has a molar mass of approximately 248.24 g/mol. The presence of these functional groups contributes to its solubility and bioavailability, enhancing its therapeutic potential.

Research indicates that compounds related to this compound exhibit significant biological activities as inhibitors of various kinases. The quinazoline derivatives are particularly noted for their ability to inhibit receptor tyrosine kinases such as the Vascular Endothelial Growth Factor receptor (VEGFR) and RET kinase. These interactions suggest potential applications in treating hyperproliferative diseases, including various cancers .

Key Mechanisms:

- Kinase Inhibition : The compound acts as an inhibitor by binding to the active sites of specific kinases, disrupting their function and leading to reduced cell proliferation.

- Induction of Apoptosis : By inhibiting key signaling pathways in cancer cells, it can induce programmed cell death (apoptosis), thereby limiting tumor growth.

Biological Activity Studies

The biological activity of this compound has been evaluated through various studies:

Anticancer Activity

- In vitro Studies : The compound has shown promising results against several cancer cell lines. For example:

- Mechanistic Insights : Molecular docking studies have demonstrated that this compound binds effectively to the ATP-binding site of kinases like VEGFR, suggesting a competitive inhibition mechanism that could be exploited for therapeutic purposes .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals that the presence of the dimethoxy groups enhances the binding affinity and biological activity:

| Compound Name | Structural Features | IC (µM) | Unique Aspects |

|---|---|---|---|

| 2-(Aminoethyl)-6,7-dimethoxyquinazoline | Ethylene amine substitution | 5.89 | Different pharmacokinetic profile |

| N-(4-Methylphenyl)-6,7-dimethoxyquinazoline | Para-substituted phenyl group | 2.06 | Variability in biological activity |

| 4-Aminoquinazoline | Amino group at position 4 | >10 | Lacks acetic acid moiety |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Study on Angiogenesis : Research demonstrated that this compound effectively suppressed angiogenesis in vitro by inhibiting endothelial cell migration and tube formation assays .

- Combination Therapy Trials : Preliminary trials combining this compound with existing chemotherapeutics have shown enhanced efficacy against resistant cancer cell lines, suggesting its role in multi-target therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.